Ethyl 6-(((3,4-dimethylphenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(3,4-DIMETHYLBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[(3,4-DIMETHYLBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its ability to rapidly and efficiently produce highly functionalized heterocycles .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the Biginelli reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction temperatures to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[(3,4-DIMETHYLBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 6-[(3,4-DIMETHYLBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the specific application and context. For example, in a biological setting, the compound may interact with enzymes or receptors to modulate cellular processes.
Comparison with Similar Compounds
ETHYL 6-[(3,4-DIMETHYLBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but may differ in their specific functional groups and resulting properties
Properties
Molecular Formula |
C23H26N2O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H26N2O5S/c1-5-30-22(26)20-19(13-31(28,29)18-11-8-15(3)16(4)12-18)24-23(27)25-21(20)17-9-6-14(2)7-10-17/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) |
InChI Key |
DTLVNXGQWHXDRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CS(=O)(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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